An In-depth Technical Guide to the Core Chemical Structure and Properties of Elaidic Acid
An In-depth Technical Guide to the Core Chemical Structure and Properties of Elaidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has garnered significant scientific attention due to its implications for human health, particularly cardiovascular disease. As the trans isomer of oleic acid, its distinct stereochemistry confers unique physical, chemical, and biological properties that differentiate it from its cis counterpart. This technical guide provides a comprehensive overview of the core chemical structure and multifaceted properties of elaidic acid, with a focus on quantitative data, detailed experimental methodologies, and visualization of its interactions within biological systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
Elaidic acid is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂.[1] Its systematic IUPAC name is (E)-octadec-9-enoic acid. The defining feature of elaidic acid is the presence of a double bond in the trans configuration between the ninth and tenth carbon atoms (C9 and C10) of its 18-carbon chain. This trans geometry results in a more linear and rigid molecular structure compared to the bent conformation of its cis isomer, oleic acid.[1] This structural difference is the primary determinant of its distinct physical and biological properties.
The structural formula of elaidic acid is:
HOOC−(CH₂)₇−CH=CH−(CH₂)₇−CH₃[1][2]
This linear conformation allows elaidic acid molecules to pack more closely together, leading to a higher melting point than oleic acid.
Caption: Chemical structure of elaidic acid ((E)-octadec-9-enoic acid).
Physicochemical Properties
The distinct structural conformation of elaidic acid gives rise to a unique set of physical and chemical properties, which are summarized in the table below.
| Property | Value | Reference(s) |
| Molar Mass | 282.46 g/mol | [1] |
| Melting Point | 43-45 °C | [1] |
| Boiling Point | 288 °C at 100 mmHg | |
| Density | 0.8734 g/cm³ | [1] |
| Solubility | Insoluble in water. Soluble in ethanol (B145695), DMSO, and dimethyl formamide. | |
| pKa | ~4.8 (apparent pKa can be higher due to self-association) |
Biological Properties and Signaling Pathways
Elaidic acid exerts a wide range of effects on biological systems, primarily through its incorporation into cellular membranes and its influence on various signaling pathways.
Effects on Cell Membranes
The linear structure of elaidic acid allows it to be readily incorporated into the phospholipid bilayer of cell membranes. This incorporation can alter the physical properties of the membrane, leading to decreased fluidity and changes in the function of membrane-bound proteins. This alteration in membrane dynamics is thought to be a key mechanism underlying some of the adverse health effects of trans fatty acids.
Signaling Pathways
Elaidic acid has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
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MAPK and NF-κB Signaling: In liver cells, elaidic acid can induce inflammation by activating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4] This activation leads to the production of pro-inflammatory cytokines.[3][4]
Caption: Elaidic acid-induced inflammatory signaling cascade.
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Lipid Rafts and EGFR Signaling: Elaidic acid can integrate into cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[5] This localization can affect the signaling of receptors within these rafts, such as the Epidermal Growth Factor Receptor (EGFR), and has been linked to pro-metastatic signaling in colorectal cancer cells.[5]
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NLRP3 Inflammasome Activation: In Kupffer cells, the resident macrophages of the liver, elaidic acid can induce endoplasmic reticulum stress, leading to the activation of the NLRP3 inflammasome.[4] This is a key step in the inflammatory response.[4]
Caption: NLRP3 inflammasome activation by elaidic acid in Kupffer cells.
Cardiovascular Effects
A significant body of research has linked the consumption of elaidic acid and other trans fatty acids to an increased risk of cardiovascular disease. The mechanisms underlying this association are multifactorial and include:
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Adverse Lipid Profile: Elaidic acid has been shown to increase levels of low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decrease levels of high-density lipoprotein (HDL) cholesterol ("good" cholesterol).[6]
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Inflammation and Oxidative Stress: As mentioned above, elaidic acid promotes inflammatory pathways. It has also been shown to increase oxidative stress in vascular smooth muscle cells.
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Endothelial Dysfunction: Elaidic acid can induce apoptosis (programmed cell death) in human umbilical vein endothelial cells (HUVECs), which can contribute to endothelial dysfunction, a key early event in the development of atherosclerosis.
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the biological effects of elaidic acid.
Cell Culture and Treatment
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Cell Lines: Commonly used cell lines for studying the effects of elaidic acid include:
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HepG2 cells (human liver cancer cell line): Used to model hepatic lipid metabolism.[1][6]
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HUVECs (human umbilical vein endothelial cells): Used to study endothelial function and apoptosis.[2]
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RAW 264.7 cells (mouse macrophage cell line): Used to investigate macrophage function and inflammation.
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Primary Kupffer cells: Isolated from liver tissue to study liver-specific inflammatory responses.[4]
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Fatty Acid Preparation and Delivery: Elaidic acid is typically dissolved in a suitable solvent, such as ethanol or DMSO, and then complexed with bovine serum albumin (BSA) to facilitate its delivery to cells in culture media. The final concentration of elaidic acid used in experiments can range from micromolar to millimolar, depending on the specific research question.
Analysis of Cellular Responses
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Apoptosis Assays:
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[2] HUVECs are incubated with elaidic acid for a specified time, then harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (which enters and stains the DNA of necrotic cells).[2]
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Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured using colorimetric or fluorometric assays.
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Gene and Protein Expression Analysis:
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Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes involved in inflammation, lipid metabolism, and other relevant pathways.
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Western Blotting: Used to detect and quantify the protein levels of specific signaling molecules, such as phosphorylated forms of MAPK proteins, to assess pathway activation.
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Lipid Analysis:
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Gas Chromatography (GC): Used to analyze the fatty acid composition of cellular membranes to determine the extent of elaidic acid incorporation.[1][7] This involves extracting lipids from cells, converting the fatty acids to their methyl esters (FAMEs), and then separating and quantifying the FAMEs by GC.[1]
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Inflammasome Activation Assays:
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ELISA: Enzyme-linked immunosorbent assays are used to measure the secretion of pro-inflammatory cytokines, such as IL-1β, into the cell culture supernatant, which is a hallmark of inflammasome activation.
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Western Blotting: Can be used to detect the cleavage and activation of caspase-1, a key component of the inflammasome complex.
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Caption: General experimental workflow for studying elaidic acid's effects.
Conclusion
Elaidic acid's linear structure, a direct consequence of its trans double bond, is the foundation for its distinct physicochemical and biological properties. Its ability to alter cell membrane fluidity and modulate key signaling pathways, particularly those involved in inflammation and lipid metabolism, provides a molecular basis for its association with adverse health outcomes. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the complex interactions of elaidic acid within biological systems. A thorough understanding of these mechanisms is crucial for the development of effective strategies to mitigate the health risks associated with the consumption of industrially produced trans fatty acids.
References
- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Effect of elaidic acid on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
